molecular formula C16H9N3O6 B12879139 3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide CAS No. 807335-41-7

3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide

Cat. No.: B12879139
CAS No.: 807335-41-7
M. Wt: 339.26 g/mol
InChI Key: MUHRCQVERAKWFB-UHFFFAOYSA-N
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Description

3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide is an organic compound belonging to the class of isoquinolinediones These compounds are characterized by the presence of a benzamide group attached to a nitro-substituted isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide typically involves the following steps:

    Cyclization: The formation of the isoquinoline ring is accomplished through cyclization reactions, often involving dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Amidation: The final step involves the formation of the benzamide group through amidation reactions, typically using amines and carboxylic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This compound may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide is unique due to its specific isoquinoline structure and the presence of both nitro and benzamide groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

807335-41-7

Molecular Formula

C16H9N3O6

Molecular Weight

339.26 g/mol

IUPAC Name

3-nitro-N-(1,3,4-trioxoisoquinolin-5-yl)benzamide

InChI

InChI=1S/C16H9N3O6/c20-13-12-10(15(22)18-16(13)23)5-2-6-11(12)17-14(21)8-3-1-4-9(7-8)19(24)25/h1-7H,(H,17,21)(H,18,22,23)

InChI Key

MUHRCQVERAKWFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C(=O)C(=O)NC3=O

Origin of Product

United States

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